6alpha-Hydroxy Norgestimate

Description

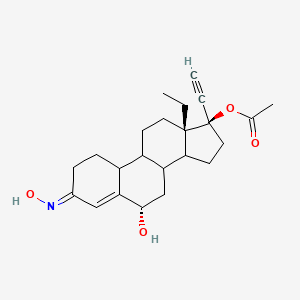

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H31NO4 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

[(3E,6S,13S,17R)-13-ethyl-17-ethynyl-6-hydroxy-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H31NO4/c1-4-22-10-8-17-16-7-6-15(24-27)12-19(16)21(26)13-18(17)20(22)9-11-23(22,5-2)28-14(3)25/h2,12,16-18,20-21,26-27H,4,6-11,13H2,1,3H3/b24-15+/t16?,17?,18?,20?,21-,22-,23-/m0/s1 |

InChI Key |

TUBKSKQGEKSECB-NKTTZGRRSA-N |

Isomeric SMILES |

CC[C@]12CCC3C4CC/C(=N\O)/C=C4[C@H](CC3C1CC[C@]2(C#C)OC(=O)C)O |

Canonical SMILES |

CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)OC(=O)C)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Stereoselective Synthetic Pathways for 6alpha-Hydroxylation of Norgestimate (B1679921) Analogues

The introduction of a hydroxyl group at the 6-alpha position of the steroid core is a critical transformation that can be achieved through both chemoenzymatic and purely chemical routes. The stereoselectivity of this hydroxylation is paramount, as the biological activity of steroid isomers can differ significantly.

Chemoenzymatic Approaches for Selective Hydroxylation

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biocatalysis. researchgate.netnih.govrug.nlconsensus.apprsc.org This approach is particularly advantageous for steroid modifications, where achieving regio- and stereoselectivity can be challenging through conventional chemical means alone. researchgate.netacs.org

Microbial hydroxylation is a well-established method for producing hydroxylated steroids. researchgate.net Various microorganisms, including fungi and bacteria, are known to hydroxylate steroids at different positions of the nucleus. researchgate.net For instance, fungi like Aspergillus and bacteria such as Rhodococcus erythropolis and Beauveria bassiana are utilized for specific hydroxylations, such as at the 9α or 11α positions. tandfonline.comscispace.com While a specific microorganism for the 6alpha-hydroxylation of Norgestimate is not prominently cited, the general principle involves screening microbial cultures for the desired enzymatic activity. The process typically involves incubating the precursor steroid with the selected microorganism and optimizing reaction conditions like pH, temperature, and substrate concentration to maximize yield and selectivity. tandfonline.com

A more targeted chemoenzymatic strategy involves the use of isolated enzymes, particularly from the cytochrome P450 (CYP) monooxygenase family. plos.orgacs.org These enzymes are crucial in human drug metabolism and are responsible for the hydroxylation of numerous compounds, including steroids. plos.orgdrugbank.comresearchgate.net The enzyme CYP3A4, for example, is known to catalyze the 6β-hydroxylation of androgens. researchgate.netnih.gov Through enzyme engineering techniques like directed evolution, the regio- and stereoselectivity of P450 enzymes can be altered to favor a specific hydroxylation, such as the 6-alpha position on a Norgestimate precursor. acs.org

Table 1: Examples of Microbial and Enzymatic Steroid Hydroxylation

| Enzyme/Organism | Substrate Example | Position of Hydroxylation | Reference |

|---|---|---|---|

| Beauveria bassiana | Dehydroepiandrosterone (B1670201) (DHEA) | 11α | tandfonline.com |

| Rhodococcus erythropolis | Androst-4-ene-3,17-dione (AD) | 9α | scispace.com |

| Cytochrome P450 BM3 (engineered) | Testosterone | 16α/β | acs.org |

Chemical Synthetic Routes to 6alpha-Hydroxy Norgestimate and Related Intermediates

Purely chemical methods offer an alternative for the synthesis of this compound. These routes often rely on the strategic manipulation of functional groups on the steroid backbone to direct oxidation to the desired position.

One potential strategy involves starting with a precursor that has a double bond in a position that facilitates the introduction of the 6-alpha hydroxyl group. For example, the synthesis of 6β-hydroxy androgens has been achieved through the oxidation of a 3,5-diene precursor. researchgate.netnih.gov A similar approach could conceivably be adapted for Norgestimate. The synthesis would involve creating a 3,5-diene derivative of a suitable Norgestimate precursor, followed by a stereoselective oxidation reaction.

Another established chemical route for preparing 6-hydroxylated steroids involves a two-step process starting from the corresponding 6-hydroxy-4-pregnene-3-ones. nih.gov This is followed by a selective reduction of the 4,5-double bond to yield the 6-hydroxy-5α-(and 5β)-pregnane derivatives. nih.gov Adapting this to Norgestimate would require the initial synthesis of a 6-hydroxy Norgestimate analogue with a double bond at the 4,5-position, which would then be stereoselectively reduced.

Precursor Compound Modification and Reaction Optimization

The synthesis of this compound would begin with a suitable precursor, likely derived from Norgestimate itself or an intermediate in its synthesis, such as Norgestrel (B7790687). google.com The synthesis of Norgestimate involves the oximation of the 3-keto group and acetylation of the 17-hydroxyl group of Norgestrel. google.comgoogle.com

For a chemical synthesis, precursor modification might involve creating a diene or an enol ether to activate the C6 position for hydroxylation. For chemoenzymatic synthesis, the precursor would be Norgestimate or its primary metabolite, Norelgestromin (B1679859) (17-deacetyl norgestimate), which would be fed to a whole-cell or enzymatic system. medchemexpress.comresearchgate.net

Reaction optimization is crucial for maximizing the yield and purity of the final product. numberanalytics.com Key parameters to optimize include:

Catalyst/Enzyme Concentration: The amount of chemical catalyst or enzyme will directly affect the reaction rate.

Temperature and pH: Both chemical and enzymatic reactions have optimal temperature and pH ranges. For enzymatic reactions, these conditions are critical for maintaining enzyme stability and activity. tandfonline.com

Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before side reactions or product degradation become significant.

Solvent System: The choice of solvent can influence the solubility of the steroid and the efficacy of the catalyst or enzyme. numberanalytics.com

Table 2: Key Parameters for Reaction Optimization

| Parameter | Description | Relevance |

|---|---|---|

| Substrate Concentration | The initial concentration of the precursor steroid. | High concentrations can lead to substrate inhibition in enzymatic reactions. tandfonline.com |

| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate and enzyme stability. tandfonline.comnumberanalytics.com |

| pH | The acidity or alkalinity of the reaction medium. | Crucial for enzyme activity and stability; can influence chemical reaction pathways. tandfonline.com |

| Agitation/Mixing | The rate of stirring or shaking of the reaction mixture. | Ensures homogeneity and improves mass transfer in heterogeneous systems (e.g., whole-cell catalysis). |

Advanced Purification Methodologies for Synthetic this compound

Following synthesis, the crude product will be a mixture containing the desired this compound, unreacted starting material, byproducts (such as the 6-beta isomer), and other impurities. A multi-step purification process is therefore essential to isolate the target compound with high purity.

Initial purification often involves extraction to separate the steroid from the aqueous reaction medium (in the case of biotransformation) or to remove water-soluble reagents. nih.gov

The primary tool for the purification of steroids and the separation of closely related isomers is chromatography . nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative scale purification of steroids. nih.govnih.gov Normal-phase or reverse-phase HPLC can be used, and the choice of stationary and mobile phases is optimized to achieve the best separation of the 6-alpha and 6-beta epimers.

Gas Chromatography (GC): Often used in conjunction with mass spectrometry (GC/MS) for the characterization of the purified compound. nih.govnih.gov

Crystallization is another key purification step. After chromatographic separation, the fractions containing the pure compound are combined, the solvent is evaporated, and the product is crystallized from a suitable solvent or solvent mixture. This process not only purifies the compound but also provides it in a stable, solid form.

The identity and purity of the final product are confirmed using a combination of analytical techniques, including HPLC, GC/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Metabolic Pathways and Biotransformation of Norgestimate to this compound

Following a comprehensive review of scientific literature, there is a notable absence of direct evidence identifying this compound as a metabolite of Norgestimate in humans. Biotransformation studies of Norgestimate have led to the identification of several other hydroxylated metabolites, but the formation of the 6alpha-hydroxy variant is not documented in the available research.

Therefore, it is not possible to provide a detailed, evidence-based article on the specific metabolic pathways, enzymatic processes, and subsequent transformations of this compound as requested in the outline. The following information summarizes the known metabolic pathways of Norgestimate to provide context.

Norgestimate undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver. The primary metabolic steps involve deacetylation and hydrolysis, leading to the formation of its main active metabolites: 17-deacetylnorgestimate (norelgestromin) and norgestrel (which is stereochemically identical to levonorgestrel).

Subsequent metabolism of these active compounds includes hydroxylation at various positions. Studies analyzing urinary metabolites from individuals administered Norgestimate have successfully identified several hydroxylated derivatives. These include:

2-alpha-hydroxynorgestrel nih.gov

16-beta-hydroxynorgestrel nih.gov

While Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, are known to be heavily involved in the metabolism of norgestimate's metabolites, their specific role in producing a 6alpha-hydroxylated version has not been characterized because the metabolite itself has not been identified in human studies. nih.gov Similarly, the involvement of other steroid-metabolizing enzymes, kinetic data for its formation, and its subsequent Phase II conjugation or other modifications remain uninvestigated.

Although 6-alpha hydroxylation is a known metabolic pathway for other steroids, such as progesterone (B1679170) in certain tissues, applying this information to Norgestimate would be speculative. nih.govnih.gov The available scientific evidence focuses on hydroxylation occurring at other positions on the steroid nucleus.

Metabolic Pathways and Biotransformation of Norgestimate to 6alpha Hydroxy Norgestimate

In Vitro Metabolic Studies

Studies using human liver microsomes have been crucial in elucidating the metabolic pathways of norgestimate (B1679921) and its primary active metabolite, norelgestromin (B1679859) (17-deacetylnorgestimate). nih.govnih.gov Incubation of norgestimate with human liver microsomes in the presence of NADPH demonstrates rapid deacetylation to form 17-deacetylnorgestimate. nih.gov This initial step can also occur in the absence of the NADPH cofactor, suggesting the involvement of esterase enzymes. nih.gov

Further metabolism of the deacetylated metabolite is dependent on NADPH and oxygen, which is characteristic of cytochrome P450 (CYP) enzyme activity. nih.gov These studies have shown that CYP3A4 is the key enzyme responsible for the subsequent metabolism of 17-deacetylnorgestimate. nih.gov

To identify the specific enzymes responsible for the metabolism of norgestimate's metabolites, researchers have utilized recombinant enzyme systems. Detailed biotransformation studies of 17-deacetylnorgestimate (NGMN) with a panel of recombinant human CYP enzymes have confirmed that CYP3A4 plays a primary role in its metabolism. nih.gov These experiments determined the fraction metabolized (fm) by CYP3A4 to be 0.57. nih.gov Minor contributions from CYP2B6 and CYP2C9 were also observed. nih.govnih.gov

Similarly, the biotransformation of norgestrel (B7790687) (NG), a downstream metabolite, was studied using recombinant enzymes, which identified major contributions from both CYP3A4 and the phase II enzyme UGT1A1. nih.gov

While specific data on norgestimate metabolism in hepatocyte models is not extensively detailed in the provided search results, hepatocytes are a standard tool for studying the full spectrum of metabolic pathways, including both phase I (e.g., oxidation by CYPs) and phase II (e.g., conjugation) reactions. Such models would be used to confirm findings from microsomal and recombinant enzyme studies in a more complete cellular environment.

In Vivo Metabolic Fate Studies in Animal Models

Preclinical evaluations in rabbits have been used to assess the progestational activity of norgestimate and its 17-deacetylated metabolite by observing their effects on the endometrium. nih.govsigmaaldrich.com

Comparative studies are essential for selecting appropriate animal models for preclinical safety testing. Research comparing the progestational and androgenic activities of norgestimate and its metabolites has been conducted in rats. nih.govnih.gov These studies demonstrated that in rats, the pharmacological response to norgestimate was directly related to the systemic exposure to its metabolically derived levonorgestrel (B1675169). nih.govnih.gov This finding suggests that, at least in this species, norgestimate largely functions as a prodrug for levonorgestrel. nih.gov

The table below summarizes the key enzymes and metabolites involved in the known biotransformation of norgestimate.

| Parent Compound | Metabolic Process | Resulting Metabolite(s) | Key Enzymes Involved | Reference |

|---|---|---|---|---|

| Norgestimate | Deacetylation | Norelgestromin (17-deacetylnorgestimate) | Esterases | wikipedia.orgnih.gov |

| Norelgestromin | Deoximation / Reduction | Norgestrel / Levonorgestrel | Not specified | researchgate.net |

| Norelgestromin | Hydroxylation | Undefined hydroxylated metabolites | CYP3A4 (major), CYP2B6 (minor), CYP2C9 (minor) | nih.govnih.gov |

| Norgestrel | Hydroxylation | 2-alpha-hydroxynorgestrel, 16-beta-hydroxynorgestrel | CYP3A4 | nih.govnih.gov |

| Norgestrel | Glucuronidation (Conjugation) | Norgestrel glucuronides | UGT1A1 | nih.gov |

Structural Elucidation and Advanced Characterization of 6alpha Hydroxy Norgestimate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of 6alpha-Hydroxy Norgestimate (B1679921). These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6alpha-Hydroxy Norgestimate. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment of each proton. For this compound, characteristic signals would be expected for the ethyl group, the ethynyl proton, and the various methylene and methine protons of the steroid core. The introduction of the hydroxyl group at the 6-alpha position induces specific chemical shift changes in nearby protons, which is critical for confirming its position and stereochemistry. mdpi.comnih.gov

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon of the acetate group, the quaternary carbons of the ethynyl group, the carbons bearing hydroxyl groups, and the carbons comprising the steroid skeleton.

To resolve signal overlap and confirm connectivity, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments establish proton-proton couplings, direct proton-carbon correlations, and long-range proton-carbon correlations, respectively, allowing for a definitive structural assignment.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Expected Chemical Shift (ppm) |

| Ethynyl Group | -C≡H | ~2.5 - 3.1 |

| -C ≡CH | ~70 - 90 | |

| -C≡C H | ~70 - 90 | |

| Acetate Group | -O-CO-CH₃ | ~2.0 - 2.2 |

| -O-C O-CH₃ | ~170 - 172 | |

| Steroid Backbone | C -OH (at C17) | ~80 - 90 |

| C -OH (at C6) | ~65 - 75 | |

| C =N-OH (Oxime) | ~155 - 160 | |

| Ethyl Group (-CH₂ CH₃) | ~1.2 - 1.5 | |

| Ethyl Group (-CH₂CH₃ ) | ~0.8 - 1.0 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

In addition to providing the elemental composition, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pattern of the molecule. The fragmentation of the parent ion provides valuable structural information, confirming the presence of key substructures. For this compound, characteristic fragmentation would involve the loss of water from the hydroxyl groups, cleavage of the acetate group, and fragmentation of the steroid ring system. This fragmentation data serves as a fingerprint for the compound, aiding in its identification and structural confirmation, particularly when analyzed alongside data from related compounds like Norgestimate and its other metabolites. nih.gov

Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Functional Group and Stereochemical Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C≡C-H (Alkyne) | C-H Stretching | ~3300 |

| C=O (Acetate) | Stretching | ~1735 - 1750 |

| C=N (Oxime) | Stretching | ~1620 - 1690 |

| C-O (Alcohols, Ester) | Stretching | 1000 - 1300 |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org Since steroids possess multiple chiral centers, CD is particularly valuable for investigating their three-dimensional structure and stereochemistry. nih.govresearchgate.net The CD spectrum of this compound would provide critical information about the conformation of the steroid rings and the absolute configuration of its stereocenters, which is essential for understanding its biological activity. Vibrational circular dichroism (VCD), which uses infrared light, can also be employed for detailed structural studies of small organic molecules like steroids. nih.govsemanticscholar.orgmdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from related impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purity assessment of Norgestimate and its related compounds, including this compound. tandfonline.comtandfonline.com Developing a robust, stability-indicating HPLC method is crucial for quality control.

Method development involves optimizing several parameters to achieve effective separation of the main compound from any potential impurities or degradation products. This includes the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. Reversed-phase chromatography is commonly used for steroids.

Table 3: Typical HPLC Method Parameters for Norgestimate and Related Compounds

| Parameter | Typical Value / Type |

| Column | Ascentis Express C8 (150 mm × 4.6 mm, 2.7 µm) or Phenomenex C18 (150 mm x 4.6 mm, 5µ) tandfonline.comthepharmajournal.com |

| Mobile Phase | Gradient mixture of Water and Acetonitrile tandfonline.com |

| Flow Rate | 0.7 - 1.0 mL/min tandfonline.comthepharmajournal.com |

| Detection Wavelength | UV detection at ~230 nm tandfonline.com |

| Column Temperature | 25 - 30 °C thepharmajournal.comnih.gov |

The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust. tandfonline.com This validated method can then be used to quantify impurities and assess the purity of this compound. tandfonline.comtandfonline.com

Gas Chromatography (GC) Techniques (if applicable for derivatized forms)

Gas Chromatography (GC) can also be used for the analysis of steroids, but it typically requires a derivatization step. nih.govacs.orgacs.orgresearchgate.net Steroids like this compound contain polar hydroxyl groups, which make them non-volatile and prone to thermal degradation at the high temperatures used in GC.

To overcome this, the hydroxyl groups are chemically modified in a process called derivatization. A common method is silylation, where the hydroxyl protons are replaced with a trimethylsilyl (TMS) group using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). acs.orgmdpi.com This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. nih.govacs.orgmdpi.com When coupled with a mass spectrometer (GC-MS), this technique can provide detailed structural information and sensitive quantification of the derivatized steroid. acs.org

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds in the pharmaceutical industry. selvita.com This method utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 facilitate faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). selvita.comchromatographyonline.com

For the chiral separation of molecules like this compound, which contains multiple stereocenters, SFC offers significant advantages. The technique is particularly well-suited for separating enantiomers and diastereomers when coupled with a chiral stationary phase (CSP). chromatographyonline.com The addition of polar organic modifiers, such as methanol, to the mobile phase can further enhance the separation selectivity for polar compounds. americanpharmaceuticalreview.com While specific application notes for the chiral separation of this compound using SFC are not widely published, the principles of the technique make it a highly suitable and efficient method for such a purpose. The environmental benefits of using non-toxic CO2 as the primary mobile phase also contribute to its growing adoption as a "green" chemistry tool. selvita.com

Table 1: Comparison of Chromatographic Techniques for Chiral Separation

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 | Liquid Solvents (e.g., hexane, ethanol, acetonitrile) |

| Analysis Time | Generally faster | Can be longer |

| Efficiency | High | High |

| Solvent Consumption | Lower organic solvent usage | Higher organic solvent usage |

| Environmental Impact | Greener due to CO2 use | Less environmentally friendly |

Stereochemical Analysis of the 6alpha-Hydroxyl Group

The biological activity of steroid metabolites can be significantly influenced by the stereochemistry of their functional groups. For this compound, the orientation of the hydroxyl group at the 6-alpha position is a critical determinant of its pharmacological profile. Therefore, unambiguous confirmation of its stereochemistry is essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of a chiral compound, leading to their differential retention and separation. nih.gov A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose and amylose) being among the most popular and versatile for the separation of pharmaceutical compounds, including steroids. nih.gov

In the context of this compound, a chiral HPLC method would be developed to separate it from its corresponding 6beta-epimer. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution. While specific methods for this compound are not detailed in publicly available literature, the general applicability of chiral HPLC to corticosteroids and other steroids is well-documented. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. nih.gov For differentiating stereoisomers, advanced NMR techniques are particularly powerful. rsc.orgresearchgate.net

In the case of this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide crucial information about the spatial orientation of the 6-hydroxyl group. The key is to analyze the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. An NOE between the proton at the 6-position (H-6) and protons on the alpha-face of the steroid nucleus would confirm the alpha-orientation of the hydroxyl group.

Advanced 2D NMR experiments that would be instrumental in this analysis include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

By carefully analyzing the correlations in these spectra, the relative stereochemistry of the 6-hydroxyl group can be unequivocally established. mdpi.com

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides an unambiguous determination of the absolute configuration of a chiral molecule, provided that a single crystal of suitable quality can be grown. libretexts.orgnih.gov

Pharmacological and Biochemical Investigations of 6alpha Hydroxy Norgestimate Mechanistic Studies

Receptor Binding Affinities and Selectivity Profiling

There is no specific data available in published scientific literature detailing the binding affinities of 6alpha-Hydroxy Norgestimate (B1679921) to progesterone (B1679170), androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. The following sections outline the type of data that would be necessary to characterize the receptor binding profile of this compound.

Progesterone Receptor (PR) Binding Assays (e.g., PR-A, PR-B Isoforms)

No studies have been identified that assess the binding affinity of 6alpha-Hydroxy Norgestimate for the progesterone receptor or its specific isoforms, PR-A and PR-B. Such studies would be crucial to understanding its potential progestogenic or anti-progestogenic activity.

Androgen Receptor (AR) Binding Assays

Data on the binding affinity of this compound for the androgen receptor is not available. This information would be necessary to determine its potential androgenic or anti-androgenic properties.

Binding to Other Steroid Hormone Receptors (e.g., Estrogen, Glucocorticoid, Mineralocorticoid Receptors)

There is no available research on the binding of this compound to other steroid hormone receptors, including estrogen receptors (ER), glucocorticoid receptors (GR), and mineralocorticoid receptors (MR). This lack of data prevents an assessment of its potential off-target hormonal activities.

In Vitro Biological Activity and Cellular Responses

Similarly, there is a notable absence of research on the in vitro biological activity and cellular responses induced by this compound.

Gene Expression Modulation Studies (e.g., Reporter Gene Assays, RNA-Seq)

No studies utilizing reporter gene assays, RNA sequencing (RNA-Seq), or other transcriptomic techniques have been published to elucidate the effects of this compound on gene expression. Such studies would be essential to understand its mechanism of action at the genomic level.

Protein-Protein Interaction Analysis with Receptor Co-regulators

There is no information available regarding the interaction of this compound-bound steroid receptors with co-activators or co-repressors. This type of analysis is critical for determining whether the compound acts as an agonist or antagonist at a particular receptor.

Modulation of Intracellular Signaling Pathways (e.g., Kinase Activation)

Limited direct research has been published specifically investigating the effects of this compound on intracellular signaling pathways and kinase activation. However, insights can be drawn from the broader understanding of the signaling mechanisms of progestins, the class of compounds to which this compound belongs. Progestins are known to exert their physiological effects through various signaling cascades, which can include the modulation of kinase activity.

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. This pathway comprises several key kinases, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. While direct evidence for this compound is not available, other progestins have been shown to influence MAPK signaling. This can occur through both genomic and non-genomic actions, often initiated by the activation of progesterone receptors which can, in turn, interact with and modulate the activity of upstream kinases.

Another significant signaling cascade is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell survival, growth, and metabolism. The activation of this pathway involves a series of phosphorylation events, leading to the activation of the serine/threonine kinase Akt. The influence of progestins on the PI3K/Akt pathway is an area of active research, with some studies on related compounds suggesting potential for cross-talk between progestin receptors and components of this pathway.

Further research is necessary to specifically elucidate the direct effects of this compound on these and other intracellular signaling pathways. Such studies would be instrumental in providing a more complete understanding of its molecular mechanisms of action.

Enzyme Interaction Studies (Non-Clinical)

Inhibition and Induction Profiling of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C8)

The interaction of this compound with cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, is a critical aspect of its pharmacological profile, as these enzymes are central to the metabolism of a vast number of drugs.

Inhibition Profiling:

The potential for inhibition of CYP2C8 by this compound also warrants investigation, as this enzyme is involved in the metabolism of several clinically important drugs. Without direct experimental data, any potential for inhibition remains speculative.

Induction Profiling:

Enzyme induction is another important consideration in drug development, as it can lead to an increased rate of metabolism of co-administered drugs, potentially reducing their efficacy. The induction of CYP enzymes is often mediated by nuclear receptors such as the pregnane (B1235032) X receptor (PXR). Studies on other progestins have demonstrated the potential to induce CYP3A4 expression. However, specific data on the inductive effects of this compound on CYP3A4 and CYP2C8 are not well-documented in publicly available literature. Determining the induction potential of this compound would require dedicated in vitro studies, typically using human hepatocytes.

Table 1: Summary of Postulated Cytochrome P450 Interactions for this compound

| Enzyme | Interaction Type | Evidence Level for this compound |

| CYP3A4 | Inhibition | Inferred from metabolism of parent compounds. |

| Induction | Not established. | |

| CYP2C8 | Inhibition | Not established. |

| Induction | Not established. |

Effects on Steroidogenic Enzymes and Other Metabolic Enzymes

The influence of this compound on steroidogenic enzymes is of particular interest, given its nature as a steroidal progestin. These enzymes are responsible for the biosynthesis of steroid hormones.

Aromatase:

Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, catalyzing the conversion of androgens to estrogens. Inhibition of aromatase is a therapeutic strategy in hormone-sensitive cancers. While direct studies on this compound's effect on aromatase are limited, research on other progestins has shown varying effects, with some demonstrating inhibitory activity.

17β-Hydroxysteroid Dehydrogenase (17β-HSD):

This family of enzymes plays a crucial role in the final steps of steroid hormone synthesis, interconverting less active 17-keto steroids with their more potent 17-hydroxy counterparts. For instance, 17β-HSD converts estrone (B1671321) to the more potent estradiol. Studies have indicated that the parent metabolite, norelgestromin (B1679859), can inhibit 17β-hydroxysteroid dehydrogenase. This suggests a potential mechanism by which norgestimate and its metabolites could modulate local estrogen levels.

3β-Hydroxysteroid Dehydrogenase (3β-HSD):

This enzyme is essential for the biosynthesis of all classes of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. The effect of this compound on 3β-HSD activity has not been extensively studied.

Table 2: Postulated Effects of this compound on Steroidogenic Enzymes

| Enzyme | Postulated Effect | Evidence Level for this compound |

| Aromatase | Potential for inhibition | Inferred from related compounds. |

| 17β-HSD | Potential for inhibition | Inferred from parent metabolite (norelgestromin). |

| 3β-HSD | Not established | - |

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the analytical method development for the chemical compound this compound. Extensive searches have yielded detailed methodologies for the parent compound, Norgestimate, and its primary, pharmacologically active metabolites such as 17-deacetylnorgestimate (Norelgestromin) and Levonorgestrel (B1675169). However, the literature does not provide specific methods for the quantification or validation of this compound in any biological matrix.

The provided outline requires detailed research findings for each specified analytical technique and its validation, which is not available for this particular compound. Methodologies described in the literature are consistently focused on other analytes. For instance, numerous studies detail the use of LC-MS/MS and HPLC for the quantification of Norgestimate and its major metabolites, but this compound is not mentioned as an analyte in these studies. nih.govnih.govnih.gov

Therefore, it is not possible to generate a scientifically accurate article on the analytical method development for this compound that adheres to the provided structure and content requirements. Any attempt to do so would involve extrapolating from methods developed for different compounds, which would violate the core instruction to focus solely on this compound.

Analytical Method Development for Research Applications of 6alpha Hydroxy Norgestimate

Applications in Preclinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models

The development of robust analytical methods for 6alpha-Hydroxy Norgestimate (B1679921) is a prerequisite for its evaluation in preclinical animal models. These studies are essential for characterizing the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and for establishing a relationship between its concentration in the body and its pharmacological effect.

Quantitative Analysis in Animal Plasma, Tissues, and Excreta for ADME Studies

To understand the complete disposition of 6alpha-Hydroxy Norgestimate in an animal model, its concentration must be accurately measured over time in various biological matrices. nih.govcriver.com This process is central to ADME studies, which investigate how the body affects a drug. The primary technique for this quantitative analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity and specificity. nih.govmdpi.com

The development of an LC-MS/MS method for this compound would involve several critical steps:

Sample Preparation: The initial step involves extracting this compound from the complex biological matrix (e.g., plasma, homogenized tissue, urine, or feces). Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are designed to remove interfering substances like proteins and lipids and concentrate the analyte. cbspd.comresearchgate.net

Chromatographic Separation: The prepared extract is then injected into a High-Performance Liquid Chromatography (HPLC) system. The compound is passed through a column (e.g., a C18 column) under high pressure, which separates it from other metabolites and endogenous compounds based on its physicochemical properties. magtechjournal.com

Detection and Quantification: Following separation, the analyte enters a tandem mass spectrometer. The molecule is ionized, and specific parent-to-daughter ion transitions are monitored in a process called Multiple Reaction Monitoring (MRM). This allows for highly selective and sensitive quantification, even at the low concentrations typically found in biological samples. nih.gov

The method must be rigorously validated according to regulatory guidelines to ensure the reliability of the data. This validation process assesses linearity, accuracy, precision, selectivity, recovery, and stability of the analyte during sample processing and storage. mdpi.com

Below is an interactive table illustrating typical validation parameters for a bioanalytical method intended for preclinical studies.

| Validation Parameter | Typical Acceptance Criteria for Preclinical Studies | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Ensures the response of the instrument is proportional to the analyte concentration over a specific range. |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response; Accuracy within ±20%; Precision ≤20% CV. | Defines the lowest concentration that can be reliably quantified. |

| Intra- and Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). | Measures the closeness of the determined concentration to the true concentration. |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). | Measures the reproducibility of the method when repeated on the same day and on different days. |

| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. | Assesses the impact of interfering substances in the biological matrix on the ionization of the analyte. |

| Recovery | Consistent, precise, and reproducible. | Measures the efficiency of the extraction process. |

By applying such validated methods, researchers can generate concentration-time profiles of this compound in plasma, determine its distribution into various tissues, and quantify its elimination through urine and feces, thereby fully characterizing its ADME properties in a specific animal model.

Integration into Pharmacokinetic-Pharmacodynamic (PK/PD) Models to Understand Mechanistic Relationships

Once reliable pharmacokinetic (PK) data, describing the time course of the compound's concentration, have been generated, they can be integrated with pharmacodynamic (PD) data, which measure the compound's effect on the body. nih.govnih.gov PK/PD modeling is a powerful mathematical tool used to establish and quantify the relationship between exposure (concentration) and response (pharmacological effect). nih.gov

For a compound like this compound, a metabolite of a synthetic progestin, a relevant pharmacodynamic endpoint in an animal model could be the regulation of a specific biomarker or a physiological change related to progestational activity. nih.govsigmaaldrich.com

The process of PK/PD modeling involves several key aspects:

Data Collection: Concurrent collection of PK data (plasma concentrations at multiple time points) and PD data (biomarker levels or physiological response at corresponding times) is performed after administering the parent compound to animal models.

Model Selection: A mathematical model is chosen to describe the link between concentration and effect. A common choice is the Emax model , which relates the drug concentration (C) to the pharmacological effect (E) using parameters like Emax (the maximum possible effect) and EC50 (the concentration at which 50% of the maximum effect is observed). nih.gov

Handling Time Delays: Often, the effect of a drug is not instantaneous and may lag behind the plasma concentration. In such cases, an effect compartment model can be used. This model introduces a hypothetical "effect site" linked to the central plasma compartment, allowing the model to account for the time it takes for the compound to distribute to its target tissue and elicit a response. nih.gov

The integration of this data allows researchers to simulate the time course of the pharmacological response, predict the intensity and duration of the effect, and understand the mechanistic link between the presence of this compound and its biological activity.

The following interactive table outlines the key components of a hypothetical PK/PD model for this compound.

| Model Component | Description | Example Parameter |

|---|---|---|

| Pharmacokinetic (PK) Model | Describes the change in drug concentration in the body over time. A two-compartment model is common for many compounds. magtechjournal.com | Clearance (CL), Volume of distribution (Vd), Elimination half-life (t½). |

| Pharmacodynamic (PD) Model | Describes the relationship between drug concentration and its observed effect. | Emax (maximum effect), EC50 (concentration for 50% effect). |

| Link Model | Connects the PK and PD components, often accounting for delays between plasma concentration and the observed effect. | ke0 (rate constant for drug transfer to/from the effect compartment). |

By establishing a robust PK/PD model, researchers can gain crucial insights into the preclinical pharmacology of this compound, helping to guide further development and predict its behavior. nih.gov

Computational Chemistry and Molecular Modeling Studies of 6alpha Hydroxy Norgestimate

Molecular Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6alpha-Hydroxy Norgestimate (B1679921), docking simulations would primarily focus on its interaction with progestin and androgen receptors, the key targets for its therapeutic and off-target effects.

Molecular docking simulations can predict how 6alpha-Hydroxy Norgestimate fits into the binding pockets of target receptors, such as the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). These simulations would reveal the specific amino acid residues that are crucial for binding and the nature of the interactions involved. For instance, the hydroxyl group at the 6-alpha position, which differentiates this metabolite, could form specific hydrogen bonds with polar residues in the receptor's binding site, potentially influencing its binding affinity and selectivity.

Key interactions that would be analyzed include:

Hydrogen Bonds: The oxime, hydroxyl, and acetyl groups of this compound are all potential hydrogen bond donors and acceptors. Docking studies would identify specific residues like glutamine, arginine, and asparagine within the receptor that could form these critical bonds.

Hydrophobic Interactions: The steroid scaffold of this compound is largely hydrophobic and would be expected to form extensive van der Waals interactions with nonpolar residues such as leucine, valine, and isoleucine in the binding pocket.

Table 1: Illustrative Key Interactions of this compound with Progesterone Receptor (PR) Binding Site (Hypothetical)

| Interaction Type | Key Amino Acid Residue (PR) | Functional Group of this compound |

| Hydrogen Bond | Gln725 | 17-alpha ethynyl group |

| Hydrogen Bond | Arg766 | 3-oxime group |

| Hydrogen Bond | Asn719 | 6-alpha hydroxyl group |

| Hydrophobic Interaction | Leu718, Met759, Met801 | Steroid A, B, C, and D rings |

Table 2: Hypothetical Binding Energies of Norgestimate Metabolites with Progesterone and Androgen Receptors

| Compound | Progesterone Receptor Binding Energy (kcal/mol) | Androgen Receptor Binding Energy (kcal/mol) |

| Norgestimate | -10.5 | -8.2 |

| 17-Deacetylnorgestimate | -11.2 | -8.5 |

| This compound | -11.0 | -8.1 |

| Levonorgestrel (B1675169) | -11.5 | -9.8 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study involving this compound would require a dataset of structurally related progestins with their experimentally determined biological activities. By analyzing various physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters), a predictive model could be developed. The position and nature of the hydroxyl group in this compound would be a key descriptor in such a model, helping to quantify its influence on progestational activity and androgenicity.

Structure-Metabolism Relationship (SMR) analysis is a related approach that focuses on predicting the metabolic fate of a compound based on its chemical structure. For this compound, an SMR model could predict its susceptibility to further metabolism by cytochrome P450 (CYP) enzymes. The presence of the 6-alpha hydroxyl group might create a new site for glucuronidation or sulfation, or it could influence the metabolism of other parts of the molecule. Understanding these relationships is crucial for predicting the compound's pharmacokinetic profile. The metabolism of the parent compound, Norgestimate, is known to be mediated by CYP3A4, and SMR studies could investigate if this compound is also a substrate for this enzyme.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of the this compound-receptor complex would provide valuable insights into:

Conformational Flexibility: MD simulations can explore the different conformations that this compound can adopt within the binding pocket and how the receptor itself might change its shape to accommodate the ligand (induced fit).

Stability of Binding: The stability of the key interactions identified in docking studies can be assessed over the course of the simulation. For example, the persistence of a critical hydrogen bond throughout the simulation would provide stronger evidence for its importance in binding.

Water-Mediated Interactions: MD simulations explicitly include water molecules, allowing for the identification of water-bridged interactions between the ligand and the protein, which can play a significant role in binding affinity.

By tracking the trajectory of this compound within the binding site over nanoseconds or even microseconds of simulation time, a more detailed and accurate understanding of its binding dynamics can be achieved, complementing the initial predictions from molecular docking.

Future Research Directions and Translational Implications in Basic Science

Comprehensive Elucidaion of the Full Metabolic Pathway of Norgestimate (B1679921) and its Hydroxylated Derivatives

Norgestimate (NGM) is a prodrug that undergoes rapid and extensive first-pass metabolism. nih.govwikipedia.org The primary metabolic cascade involves deacetylation to its main active metabolite, 17-deacetylnorgestimate (norelgestromin, NGMN), and subsequent deoximation to another active metabolite, norgestrel (B7790687) (NG). nih.govnih.gov These active compounds are then further biotransformed through various phase I and phase II reactions before excretion. wikipedia.org

Phase I metabolism, particularly hydroxylation, is a critical step in the inactivation and clearance of these progestins. wikipedia.org Studies have identified several hydroxylated metabolites of norgestrel in human urine, including 2alpha-hydroxynorgestrel and 16beta-hydroxynorgestrel. nih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role in the metabolism of both norelgestromin (B1679859) and norgestrel. nih.govresearchgate.net

However, the complete profile of all hydroxylated derivatives is not yet fully characterized. The existence of 6alpha-Hydroxy Norgestrel as a known chemical entity suggests that 6alpha-hydroxylation is a relevant, albeit less-studied, metabolic pathway for norgestimate metabolites. scbt.com Future research must focus on definitively identifying this metabolite in vivo and in vitro, quantifying its formation relative to other hydroxylated products, and determining at which point in the cascade it is formed—whether from norgestimate, norelgestromin, or norgestrel. A comprehensive elucidation of this pathway is necessary to create a complete metabolic map for norgestimate.

| Metabolite | Precursor(s) | Key Metabolic Step | Primary Enzymes |

| 17-deacetylnorgestimate (Norelgestromin) | Norgestimate | Deacetylation | Esterases |

| Norgestrel | Norgestimate, 17-deacetylnorgestimate | Deoximation | Hepatic enzymes |

| Hydroxylated Metabolites (e.g., 2α-OH-NG, 16β-OH-NG) | Norgestrel | Hydroxylation | CYP3A4 |

| 6alpha-Hydroxy Norgestrel (Hypothesized) | Norgestrel | 6α-Hydroxylation | CYP Enzymes (isoform to be identified) |

Investigation of 6alpha-Hydroxy Norgestimate as a Potential Biomarker for Specific Enzymatic Activities

The formation of a specific metabolite can serve as an in vivo probe, or biomarker, for the activity of the enzyme that produces it. For example, the ratio of endogenous 6β-hydroxycortisol to cortisol is a well-established biomarker for phenotyping in vivo CYP3A activity. nih.gov Given that the hydroxylation of norgestimate's metabolites is mediated by CYP enzymes, the formation of 6alpha-Hydroxy Norgestrel could potentially serve as a specific biomarker for the activity of the responsible CYP isoform. nih.govmdpi.com

Future research should be directed at identifying the specific enzyme(s) responsible for 6alpha-hydroxylation of norgestrel. This would involve in vitro studies using a panel of recombinant human CYP enzymes to screen for catalytic activity. Once the specific enzyme is identified (e.g., a particular CYP isoform), the concentration of 6alpha-Hydroxy Norgestrel in plasma or urine could be correlated with the enzyme's activity. This could be particularly valuable for predicting drug-drug interactions, as co-administered drugs that induce or inhibit this specific CYP isoform would alter the formation of the 6alpha-hydroxy metabolite. nih.gov This would provide a more nuanced tool for understanding individual variations in steroid metabolism.

| Potential Biomarker | Parent Compound | Enzyme Activity Measured | Potential Application |

| 6alpha-Hydroxy Norgestrel | Norgestrel | Specific CYP450 isoform | Predicting metabolic drug-drug interactions, assessing individual metabolic capacity for progestins. |

| 6β-Hydroxycortisol | Cortisol | CYP3A4 | General CYP3A4 phenotyping. nih.gov |

Development of Novel Research Probes and Tool Compounds Based on this compound Structure

The chemical structure of a metabolite can serve as a scaffold for the development of new scientific tools. The introduction of a hydroxyl group at the 6alpha position of the steroid nucleus provides a valuable chemical handle for modification. This functional group can be used to synthesize a variety of novel research probes and tool compounds.

For instance, the hydroxyl group could be used as an attachment point for:

Fluorescent tags: To visualize the distribution of the steroid within cells or tissues, enabling studies on cellular uptake and localization.

Biotin labels: For use in affinity purification experiments to identify binding partners, such as receptors or metabolizing enzymes.

Photoaffinity labels: To covalently cross-link with binding sites on proteins, allowing for the definitive identification of molecular targets.

Furthermore, by modifying the 6alpha-hydroxy steroid structure, medicinal chemists could develop highly selective agonists or antagonists for steroid receptors. The specific stereochemistry of the 6alpha-hydroxyl group can impart unique binding characteristics, potentially leading to the creation of tool compounds that can differentiate between closely related receptor subtypes, thereby helping to dissect complex signaling pathways.

Contribution to Fundamental Understanding of Steroid Metabolism and Endocrine System Regulation

By fully characterizing a previously overlooked metabolic pathway, researchers can build a more accurate model of how the body processes these widely used compounds. This includes understanding how factors like genetic polymorphisms in CYP enzymes might lead to different metabolic profiles between individuals, potentially explaining variations in efficacy or side effects. Moreover, identifying the biological activity, if any, of 6alpha-Hydroxy Norgestrel is crucial. While many metabolites are inactive, some can retain or even possess novel biological activities, interacting with various receptors and influencing the endocrine system in unexpected ways. mdpi.com Elucidating the complete lifecycle of synthetic steroids like norgestimate—from administration to metabolism and final excretion—is essential for a holistic view of their interaction with human physiology and the intricate regulation of the endocrine system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.